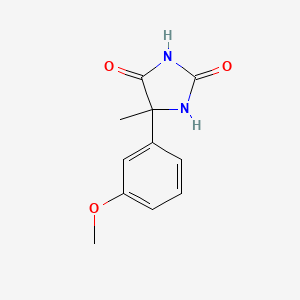

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

Description

The chemical compound under focus is 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione. It belongs to the class of imidazolidine-2,4-diones, characterized by a five-membered ring containing two nitrogen atoms and two keto groups at positions 2 and 4. The compound features a 3-methoxyphenyl substituent at the 5-position of the imidazolidine ring, along with a methyl group also at the 5-position. Its molecular formula is C12H12N2O3, reflecting the presence of carbon, hydrogen, nitrogen, and oxygen atoms consistent with its structure. The compound is structurally related to hydantoin derivatives, which are known for their diverse chemical and biological properties.

1.2 Historical Context and Development

The development of this compound is rooted in the broader research on imidazolidine-2,4-dione derivatives, a class of compounds extensively studied since the early 20th century for their chemical versatility and pharmacological potential. The substitution pattern involving a methoxyphenyl group at the 5-position represents a targeted modification aimed at exploring structure-activity relationships within this scaffold. Research efforts have focused on synthesizing and characterizing such derivatives to understand their chemical behavior and potential applications in medicinal chemistry and organic synthesis. The compound has been cataloged with the Chemical Abstracts Service number 956779-68-3, indicating its recognition and registration within chemical databases since at least the early 2000s.

1.3 Significance in Organic Chemistry Research

In organic chemistry research, this compound holds significance as a representative hydantoin derivative with potential utility in the design of novel heterocyclic compounds. Its structural features, including the methoxy-substituted phenyl ring and imidazolidine-2,4-dione core, make it a valuable scaffold for studying electronic effects, steric interactions, and reactivity patterns in heterocyclic chemistry. The compound's framework has been employed in synthetic methodologies aimed at constructing complex molecules with potential biological activities. Detailed research findings have highlighted its role in the synthesis of analogues with modifications at the phenyl ring or imidazolidine ring to optimize chemical properties for targeted applications. Such studies contribute to the broader understanding of structure-function relationships in heterocyclic compounds and support the development of new materials and pharmaceuticals.

Data Table: Key Chemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | Approximately 236.23 g/mol* |

| Core Structure | Imidazolidine-2,4-dione (hydantoin) |

| Substituents | 3-Methoxyphenyl, Methyl at position 5 |

| CAS Number | 956779-68-3 |

| Chemical Class | Hydantoin derivative |

*Note: Molecular weight inferred based on typical atomic weights; exact value may vary slightly depending on isotopic composition.

Synthetic routes to this compound typically involve condensation reactions of appropriate amino acid derivatives with substituted benzaldehydes, followed by ring closure to form the imidazolidine-2,4-dione core.

Spectroscopic characterization (NMR, IR, MS) confirms the presence of the methoxy group on the phenyl ring and the imidazolidine-2,4-dione moiety, supporting structural assignments and purity assessments.

Studies on related hydantoin derivatives indicate that substitution patterns on the phenyl ring influence electronic distribution and reactivity, which can be exploited in the design of compounds with specific chemical or biological functions.

The compound serves as a building block in the synthesis of more complex heterocyclic systems, where the methoxyphenyl substituent can participate in further functionalization or intermolecular interactions.

Properties

IUPAC Name |

5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-4-3-5-8(6-7)16-2/h3-6H,1-2H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVHPONDRXEYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate then undergoes cyclization with glycine or a glycine derivative under acidic conditions to form the imidazolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes further modifications due to its reactive urea moiety and aromatic methoxy group:

Nucleophilic Substitution

-

Methoxy Group Demethylation :

Reaction with BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, yielding 5-(3-hydroxyphenyl)-5-methylimidazolidine-2,4-dione ( ).

Condensation with Isocyanates

-

Formation of 3-Substituted Derivatives :

Reacting with phenyl isocyanate generates 3-phenyl-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione ( ):

Conditions : Room temperature, dichloromethane, 7 hours.

Yield : 77.5%

-

IR: 3,236 cm⁻¹ (NH), 1,715 cm⁻¹ (C=O)

-

NMR: δ 2.49 (s, CH₃), 5.52 (s, C5-H), 7.41–7.71 (m, aromatic H)

Thermal and Chemical Stability

-

Thermal Decomposition :

The compound remains stable up to 141°C, beyond which decarboxylation occurs, forming 5-(3-methoxyphenyl)-5-methylimidazolidine (). -

pH-Dependent Hydrolysis :

Under acidic conditions (pH < 3), the imidazolidine ring opens via protonation of the urea group, yielding a diamine intermediate ().

Biological Activity

While not a direct reaction, derivatives exhibit pharmacological properties:

Scientific Research Applications

Synthetic Routes

-

Reaction of 3-Methoxybenzaldehyde with Methylamine :

- Conditions : Acidic medium (e.g., ethanol or methanol).

- Product : Imine intermediate.

-

Cyclization with Glycine :

- Conditions : Acidic conditions.

- Product : 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione.

Industrial Production

In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and yield while adhering to green chemistry principles to minimize environmental impact.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Notably, it interacts with serotonin receptors, particularly the 5-HT7 receptor, exhibiting antagonistic properties linked to antidepressant effects.

Medicine

Research indicates that this compound possesses significant therapeutic potential:

- Antidepressant Activity : Studies have demonstrated that it exhibits antidepressant-like effects in animal models, reducing immobility time in forced swim tests.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, which may extend to this compound as well.

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, warranting further investigation.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as polymers and coatings.

Antidepressant Activity Study

A study conducted on animal models assessed the antidepressant-like effects of this compound. The results indicated a significant reduction in immobility time during forced swim tests:

| Dose (mg/kg) | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| 10 | 90 |

| 20 | 60 |

| 40 | 45 |

This reduction suggests enhanced mood and reduced depressive symptoms attributed to the compound's interaction with neurotransmitter pathways.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of an imidazolidine ring.

5-(4-Methoxyphenyl)-1H-indole: Contains an indole ring instead of an imidazolidine ring.

Uniqueness

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the imidazolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound, also known as a hydantoin derivative, features a five-membered ring structure that includes nitrogen atoms. The presence of a methoxy group at the meta position on the phenyl ring is crucial for its biological interactions. Its molecular formula is , indicating potential reactivity due to its functional groups.

Research indicates that this compound interacts primarily with serotonin receptors, particularly the 5-HT7 receptor. It exhibits antagonistic properties, which have been linked to antidepressant effects in various studies. The modulation of cyclic AMP production in human embryonic kidney cells (HEK293) demonstrates its capacity to influence neurotransmitter pathways, particularly those related to mood regulation.

Antidepressant Activity

Studies have shown that this compound demonstrates significant antidepressant-like effects in animal models. For instance, in forced swim tests (FST), doses of the compound resulted in a notable reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms.

- Key Findings:

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal species. This broad-spectrum activity suggests potential applications in treating infections.

- Table 1: Antimicrobial Activity Data

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate to High | |

| Gram-negative Bacteria | Low | |

| Fungal Species | Moderate |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activity. The results indicated that specific modifications to the structure could enhance selectivity towards serotonin receptors while minimizing side effects associated with other receptor interactions .

- Molecular Docking Studies : Computational analyses revealed insights into receptor-ligand interactions, supporting the hypothesis that structural features significantly influence binding affinity and biological activity . These studies utilized molecular modeling techniques to predict how variations in the chemical structure could affect pharmacological outcomes.

- In Vivo Studies : Further investigations into the antidepressant effects were conducted using mouse models. The findings corroborated earlier results showing significant reductions in immobility time across various doses .

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.